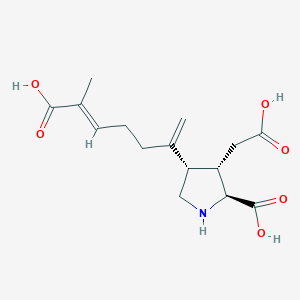

Isodomoic acid C

Description

Historical Context of Kainoid Discovery

The scientific journey into the world of kainoids began in the mid-20th century with the isolation of its foundational members from marine algae, which were traditionally used for their anthelmintic (anti-parasitic worm) properties in Japan.

The first member of this family to be identified was kainic acid. In the 1950s, researchers successfully isolated this compound from the red alga Digenea simplex. nih.govnih.gov This discovery marked the formal beginning of kainoid research, establishing a new class of neuroexcitatory compounds.

Following the discovery of kainic acid, another pivotal moment came in 1958 with the isolation of domoic acid by Takemoto and Daigo. u-tokyo.ac.jp This more complex and potent analogue was extracted from a different red alga, Chondria armata. u-tokyo.ac.jppnas.orgrivm.nl Initially noted for its insecticidal properties, the full significance of domoic acid as a potent neurotoxin would become globally recognized decades later. jst.go.jp

Evolution of Domoic Acid and Isomer Research

The initial discovery of domoic acid paved the way for the identification of a suite of related compounds, its isomers. These discoveries expanded the kainoid family and highlighted the chemical diversity generated by marine organisms.

Further investigation into the chemical constituents of the red alga Chondria armata led to the isolation of several geometric isomers of domoic acid, named isodomoic acids A, B, and C. rivm.nljst.go.jpfao.org Later research also identified isodomoic acids G and H from the same organism. rivm.nlfao.org

Separately, during investigations into a 1987 amnesic shellfish poisoning (ASP) event in Canada, researchers isolated isodomoic acids D, E, and F from contaminated mussels. rivm.nlfao.orgscienceasia.org These are considered photoisomers, likely formed by the exposure of domoic acid to ultraviolet light, rather than being produced directly by the causative diatom. rivm.nlfao.org While first found in Chondria armata, Isodomoic Acid C was later also shown to be produced by a New Zealand strain of the pennate diatom Pseudo-nitzschia australis, the organism responsible for many toxic blooms. pnas.orgacs.org

| Discovery Timeline of Key Kainoids | |

| Compound | Year of First Isolation/Identification |

| Kainic Acid | 1950s |

| Domoic Acid | 1958 |

| Isodomoic Acids A, B, C | 1986 |

| Isodomoic Acids D, E, F | 1990 |

| Isodomoic Acids G, H | 1997 |

| This compound (from diatom) | 2005 |

This compound is a structural isomer of domoic acid, meaning it shares the same molecular formula (C₁₅H₂₁NO₆) but has a different arrangement of atoms. mdpi.com The core of both molecules is a proline ring substituted with three carboxylic acid groups. nih.govscienceasia.org The distinction between domoic acid and its isomers, including this compound, lies in the geometry and position of the double bonds within the C-4 side chain. nih.gov

The specific structural configuration of this compound results in a significantly lower affinity for glutamate (B1630785) receptors compared to domoic acid. Research has shown that the affinity of this compound for the GluR6 glutamate receptor is 240 times lower than that of domoic acid, which indicates a substantially lower neurotoxic potential. acs.org

| Structural Comparison | |

| Feature | Domoic Acid |

| Molecular Formula | C₁₅H₂₁NO₆ |

| Core Structure | Proline ring with three carboxyl groups |

| Key Difference | Specific geometry of the double bonds in the C-4 side chain |

| Neurotoxic Potential | High |

Ecological and Biological Significance of Kainoids in Marine Ecosystems

Kainoids, including isodomoic acids, play a significant role in marine ecology, primarily as potent neurotoxins. Their production is linked to specific species of marine algae, both macroscopic seaweeds like Chondria and microscopic diatoms of the genus Pseudo-nitzschia. pnas.org These diatoms are notorious for forming harmful algal blooms (HABs).

During these blooms, filter-feeding organisms such as shellfish (mussels, clams, scallops) and planktivorous fish (anchovies, sardines) consume the toxic algae and accumulate the toxins in their tissues. fao.orgnih.gov This process of bioaccumulation moves the toxins up the marine food web. When higher-level predators, including marine mammals, birds, and humans, consume this contaminated seafood, they can suffer from poisoning. nih.govfao.org The syndrome caused by domoic acid and its relatives in humans is known as Amnesic Shellfish Poisoning (ASP), a serious illness characterized by gastrointestinal distress and severe neurological symptoms. pnas.orgscienceasia.org The presence of these compounds is a major concern for seafood safety and public health worldwide. issc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21NO6 |

|---|---|

Molecular Weight |

311.33 g/mol |

IUPAC Name |

(2S,3S,4S)-4-[(5E)-6-carboxyhepta-1,5-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h5,10-11,13,16H,1,3-4,6-7H2,2H3,(H,17,18)(H,19,20)(H,21,22)/b9-5+/t10-,11+,13-/m0/s1 |

InChI Key |

OKFIHTSZDXUGQB-PGPNUJALSA-N |

Isomeric SMILES |

C/C(=C\CCC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)/C(=O)O |

Canonical SMILES |

CC(=CCCC(=C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |

Synonyms |

isodomoic acid C |

Origin of Product |

United States |

Natural Occurrence and Isolation of Isodomoic Acid C

Primary Producer Organisms

Isodomoic acid C is produced by certain species of diatoms and red algae. These organisms are the primary sources of this compound in the marine environment.

Diatom Species of the Genus Pseudo-nitzschia

Several species within the diatom genus Pseudo-nitzschia have been identified as producers of this compound. awi.devliz.beacs.orgnih.gov These microscopic algae are a significant component of marine phytoplankton.

Pseudo-nitzschia australis is a key producer of this compound. vliz.beresearchgate.net This species has been identified as the source of the compound in various marine environments, including the waters around New Zealand. nih.govacs.orgcornell.edu Research has shown that strains of P. australis can produce significant quantities of this compound, sometimes at levels comparable to or greater than domoic acid. acs.orgacs.org The isolation of this compound from bulk cultures of this diatom has been crucial for its structural elucidation and further study. nih.govacs.orgacs.org

Pseudo-nitzschia seriata, a diatom species commonly found in colder waters, has also been found to produce this compound. vliz.benih.gov Studies on P. seriata have revealed that under certain conditions, such as varying salinity levels, the production of this compound can be surprisingly high, often in amounts similar to domoic acid. researchgate.netawi.detandfonline.com This highlights the influence of environmental factors on the toxin profile of this diatom.

The production of this compound has been documented in Pseudo-nitzschia subcurvata, a species endemic to the Southern Ocean. vliz.beuit.no The discovery of both domoic acid and this compound in strains of P. subcurvata from Antarctic waters was a significant finding, as it was the first evidence of these toxins in phytoplankton from this region. awi.deresearchgate.netuit.no This has raised questions about the potential impact on the Antarctic food web. uit.no

Red Algae of the Genus Chondria

The red algal genus Chondria is another primary source of this compound. awi.devliz.beacs.orgresearchgate.netu-tokyo.ac.jp Historically, various isomers of domoic acid were first isolated from these seaweeds.

Chondria armata, a species of red algae, is a well-documented producer of this compound. awi.devliz.beacs.orgresearchgate.netu-tokyo.ac.jpnih.gov In fact, the initial discovery and isolation of several domoic acid isomers, including this compound, were from this particular seaweed. acs.orgacs.orgresearchgate.netjst.go.jprivm.nl While diatoms are now recognized as major producers, the original identification of these compounds in C. armata laid the groundwork for future research into their natural occurrence.

Research Findings on this compound Production

| Organism | Key Findings | References |

| Pseudo-nitzschia australis | Identified as a significant producer, with some strains showing levels of this compound comparable to or exceeding domoic acid. Isolation from cultures enabled structural confirmation. | vliz.beacs.orgnih.govresearchgate.netacs.orgcornell.eduacs.org |

| Pseudo-nitzschia seriata | Produces high amounts of this compound, with production influenced by environmental factors like salinity. | vliz.benih.govresearchgate.netawi.detandfonline.com |

| Pseudo-nitzschia subcurvata | First evidence of this compound production in Antarctic phytoplankton, raising concerns about its presence in the polar food web. | awi.devliz.beresearchgate.netuit.nonih.govawi.de |

| Chondria armata | Original source from which this compound and other domoic acid isomers were first isolated and identified. | awi.devliz.beacs.orgacs.orgresearchgate.netu-tokyo.ac.jpnih.govjst.go.jprivm.nl |

Environmental Factors Influencing Production and Accumulation

The synthesis of this compound by marine diatoms is not constant; it is intricately linked to various environmental cues that can trigger or enhance its production, often in conjunction with its more prevalent isomer, domoic acid.

Impact of Salinity on Cellular Content in Diatoms

Salinity is a critical environmental parameter that influences the physiological state and toxin production of diatoms. Studies on the cold-water diatom Pseudo-nitzschia seriata have revealed a distinct relationship between salinity levels and the cellular content of this compound.

In a notable study, three different strains of P. seriata were cultured at salinities of 15, 20, 30, and 40. researchgate.nettandfonline.comawi.deresearchgate.net While the diatoms did not grow at a salinity of 15, all three strains produced both domoic acid and this compound at salinities of 20, 30, and 40. researchgate.nettandfonline.comawi.de Surprisingly, the cellular content of this compound was found in high amounts, often comparable to that of domoic acid. researchgate.nettandfonline.comawi.de

The highest cellular toxin content for all strains was observed at a salinity of 20. researchgate.nettandfonline.comresearchgate.net This peak in toxin concentration was associated with a significantly lower growth rate of the diatoms. researchgate.nettandfonline.comawi.de However, the increased toxin production at this salinity level suggests a higher potential for toxicity during periods of lower salinity in the environments where these diatoms thrive. researchgate.nettandfonline.com

The following table details the cellular content of this compound in the exponential and stationary growth phases of three strains of P. seriata at different salinities. researchgate.netresearchgate.net

| Strain | Growth Phase | Salinity 20 (pg cell⁻¹) | Salinity 30 (pg cell⁻¹) | Salinity 40 (pg cell⁻¹) |

|---|---|---|---|---|

| I2 | Exponential | ~0.20 | ~0.05 | Not Detected |

| Stationary | ~0.25 | ~0.05 | ~0.02 | |

| I4 | Exponential | ~0.18 | ~0.03 | ~0.15 |

| Stationary | ~0.30 | ~0.05 | ~0.20 | |

| I6 | Exponential | ~0.08 | ~0.02 | Not Detected |

| Stationary | ~0.10 | ~0.03 | Detected |

Temperature Effects on Toxin Production

Temperature is another pivotal environmental factor that governs the metabolic activity of diatoms, including toxin production. While specific studies focusing exclusively on this compound are limited, the co-production with domoic acid allows for inferences. Generally, for Pseudo-nitzschia species, temperature has a significant, though species-dependent, effect on toxin production. mdpi.com

For instance, studies on P. australis have shown that while the organism can grow over a range of temperatures, domoic acid production can increase with rising temperatures. researchgate.netscrol.net One study noted that domoic acid production in a P. australis strain was below the detection limit at temperatures below 20°C but increased exponentially between 23°C and 30°C. mdpi.comresearchgate.net Conversely, for some other species like P. multilocularis, lower temperatures have been associated with higher intracellular domoic acid production. mdpi.com Given that this compound is produced by P. australis, it is plausible that its production is also modulated by temperature in a similar fashion to domoic acid, though further specific research is needed. awi.denih.govu-tokyo.ac.jp

Nutrient Regimes and Algal Bloom Toxicity

The availability of essential nutrients such as silicates, nitrates, and phosphates is a well-established driver of diatom blooms and their toxicity. The production of domoic acid is often triggered or enhanced under conditions of nutrient limitation, particularly after a period of active growth. mdpi.comresearchgate.net

Research has shown that for Pseudo-nitzschia species, domoic acid production significantly increases under silicate (B1173343) or phosphate (B84403) limitation. mdpi.comresearchgate.net Specifically, silicon deficiency has been highlighted as a more potent trigger for enhancing domoic acid production compared to phosphate deficiency. mdpi.com Since this compound is a co-occurring toxin in species like P. australis and P. seriata, it is highly probable that its production is also amplified under similar nutrient-stressed conditions that promote domoic acid synthesis. awi.deawi.de The relationship between nutrient stoichiometry and toxin production suggests that the toxicity of blooms, including the concentration of this compound, is closely linked to the chemical environment of the seawater. colby.edu

Isolation Methodologies from Natural Sources

The purification of this compound from natural sources, such as diatom cultures or contaminated shellfish, is essential for its structural elucidation, toxicological studies, and the development of analytical standards.

Chromatographic Procedures for Purification

Chromatography, particularly high-performance liquid chromatography (HPLC), is the cornerstone technique for the isolation and purification of this compound and other domoic acid isomers. researchgate.netresearchgate.net The process typically involves an initial extraction from the biological matrix, followed by one or more chromatographic steps to separate the target compound from a complex mixture.

A general procedure for the isolation of isodomoic acids from sources like contaminated scallop tissue or the red alga Chondria armata involves the following steps:

Extraction : The initial step is often an extraction with an aqueous methanol (B129727) solution. cdnsciencepub.com

Initial Purification : The crude extract can be partially purified using techniques like flash chromatography on a C18 reversed-phase support. cdnsciencepub.com

Preparative HPLC : The final purification is achieved using preparative HPLC. researchgate.net This commonly involves a C18 column and a mobile phase consisting of a mixture of water, a solvent like acetonitrile (B52724) or methanol, and an acid modifier such as trifluoroacetic acid to ensure good peak shape and separation. researchgate.netcdnsciencepub.com

The separation of different isomers, including this compound, relies on the subtle differences in their chemical structure, which affect their retention time on the chromatographic column. researchgate.net The use of diode-array detection allows for the monitoring of the elution profile at specific wavelengths, aiding in the identification of the target compounds. cdnsciencepub.com

Synthetic Chemistry of Isodomoic Acid C and Analogues

Total Synthesis Approaches to Isodomoic Acid C and Analogues

The synthesis of this compound and its structurally related analogues, such as isodomoic acids G and H, presents significant challenges due to the presence of a densely functionalized pyrrolidine (B122466) core and a stereochemically complex side chain. Chemists have developed sophisticated strategies to address these challenges, focusing on stereocontrol and convergent assembly of molecular fragments.

Stereocontrolled Synthesis

A key challenge in the synthesis of the kainoid family of natural products is the precise control of stereochemistry at multiple centers.

One notable achievement is the enantioselective total synthesis of (−)-isodomoic acid C. nih.gov This approach pioneered by Clayden and co-workers utilizes a dearomatizing anionic cyclization as the key step. nih.govorganic-chemistry.org The synthesis commences with an N-benzyl benzamide (B126) derivative, which undergoes asymmetric deprotonation using a chiral lithium amide. nih.gov The subsequent intramolecular cyclization onto the aromatic ring creates a bicyclic enone with high enantiomeric excess (86% ee, which can be enhanced to >99% after recrystallization). nih.govorganic-chemistry.org This powerful cyclization establishes the crucial C-4 stereocenter of the pyrrolidine framework, which is then elaborated through further transformations to yield (−)-isodomoic acid C. nih.govnih.gov

In the synthesis of analogues like isodomoic acids G and H, stereocontrol is achieved through different, yet equally elegant, methodologies. nih.gov A diastereoselective rhodium-catalyzed carbonylative silylcarbocyclization of a 1,6-enyne derived from (L)-vinylglycine is employed to construct the substituted pyrrolidine core. nih.govnih.govacs.orgresearchgate.net This reaction sets the trans relationship between the substituents at the C-2 and C-3 positions of the pyrrolidine ring. nih.gov Furthermore, the stereochemistry of the tetrasubstituted alkene in the side chain of these analogues is controlled via a stereochemically divergent desilylative iodination reaction, which can produce either the E- or Z-alkenyl iodide precursor with inversion or retention of the double bond configuration. nih.govnih.gov

Convergent Synthesis Strategies

This strategy has been successfully applied to the total synthesis of isodomoic acid analogues G and H. nih.govnih.gov The synthetic plan involves disconnecting the target molecule into two key fragments: the substituted pyrrolidine core and the functionalized side-chain. nih.govnih.govacs.org These two fragments are synthesized through independent pathways and then joined together in a late-stage coupling reaction. nih.gov This convergent approach not only enhances efficiency but also allows for flexibility, making it possible to synthesize various unnatural analogues for further study by modifying either the core or side-chain fragment. nih.gov

Key Reaction Methodologies

The successful synthesis of isodomoic acids relies on a toolkit of powerful and selective chemical reactions. These methodologies enable the construction of the complex carbon skeleton and the installation of multiple stereocenters with high fidelity.

Silicon-based cross-coupling has emerged as a robust method for forming carbon-carbon bonds, particularly in the late stages of complex natural product synthesis. nih.gov This methodology was strategically employed in the convergent synthesis of isodomoic acids G and H to unite the pyrrolidine core with the side-chain fragment. nih.govnih.govacs.org The reaction typically involves the coupling of an alkenyl iodide (the core fragment) with an alkenylsilanol (the side-chain fragment). nih.gov

The advantages of this reaction are significant. nih.gov Organosilanes exhibit high stability and are compatible with a wide array of functional groups, which minimizes the need for protecting group manipulations. nih.gov Moreover, the reaction proceeds under mild conditions, which is crucial when dealing with sensitive, highly functionalized substrates. nih.gov The flexibility of this method has been showcased in the total syntheses of isodomoic acids G and H, underscoring its utility as a key strategic element. nih.govillinois.eduorgsyn.org

The construction of the densely substituted pyrrolidine ring, a central feature of the isodomoic acid family, is achieved through a rhodium-catalyzed carbonylative silylcarbocyclization. nih.govnih.govnih.gov This key transformation involves reacting a 1,6-enyne substrate with a hydrosilane under an atmosphere of carbon monoxide. nih.govnih.gov The reaction proceeds via a cascade that includes silylation and ring closure, along with the incorporation of a carbonyl group, to furnish a highly functionalized five-membered ring aldehyde. nih.gov

In the synthesis of isodomoic acid analogues G and H, an (L)-vinylglycine-derived 1,6-enyne is treated with a rhodium catalyst at elevated temperature and pressure (e.g., 120 °C, 500 psi CO). nih.gov This process yields the desired pyrrolidine aldehyde with high diastereoselectivity for the desired trans isomer. nih.gov Research has identified Rh(acac)(CO)₂ as a highly effective catalyst for this transformation. nih.govnih.gov

| Catalyst | Outcome |

| Rh(acac)(CO)₂ | Clean formation of the desired trans product along with minor isomers. nih.gov |

| [Rh(COD)₂]BF₄ | Identified as a potential catalyst for carbonylative silylcarbocyclization. nih.gov |

| Rh₄(CO)₁₂ | Surveyed as a catalyst for the key cyclization step. nih.gov |

This table summarizes the rhodium complexes that were investigated for the carbonylative silylcarbocyclization reaction in the synthesis of isodomoic acid analogues.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. mdpi.com The silicon-based coupling described previously is a specific variant of this broader class of reactions. illinois.edunih.gov The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic partner and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

In the context of synthesizing isodomoic acid analogues, the crucial coupling of the alkenyl iodide core with the alkenylsilanol side-chain is catalyzed by a palladium complex, such as Pd₂(dba)₃, and promoted by an activator like tetra-n-butylammonium fluoride (B91410) (TBAF). orgsyn.orgnih.gov This reaction exemplifies the power of palladium catalysis to forge complex bonds under conditions that preserve the integrity of sensitive functional groups present in the advanced intermediates. nih.gov The development of these palladium-catalyzed methods has been pivotal in enabling the total synthesis of complex molecules like isodomoic acids G and H. illinois.eduorgsyn.org

Nickel-Catalyzed Enyne Cyclizations

Nickel-catalyzed cyclizations represent a powerful strategy for the construction of the pyrrolidine ring system central to the isodomoic acid family. umich.edu While the direct application to this compound is not as prominently documented, this methodology has been pivotal in the total syntheses of the related Isodomoic Acids G and H, demonstrating its utility and potential. nih.gov The general approach involves the cyclization of a highly functionalized conjugated enyne substrate in the presence of a Ni(0) catalyst and an organozinc reagent, such as dimethylzinc (B1204448). nih.gov

This process is highly effective for building the pyrrolidine core while simultaneously establishing the stereochemistry of exocyclic alkenes. nih.gov In the synthesis of Isodomoic Acid H, a conjugated enyne substrate was treated with dimethylzinc and a catalytic amount of Ni(COD)₂. This key step proceeded cleanly to afford the desired cyclized product, containing the core structure of the target molecule, as a single isomer in good yield. nih.gov The strategy's success in constructing the complex tetrasubstituted alkene functionalities seen in Isodomoic Acids G and H highlights its robustness for kainoid synthesis. nih.govresearchgate.net The choice of starting materials and the timing of substituent introduction can be modulated to achieve different isomers, showcasing the method's flexibility. nih.gov

Table 1: Key Nickel-Catalyzed Cyclization for Isodomoic Acid H Precursor

| Reactant | Catalyst | Reagent | Product | Yield | Reference |

|---|

Dearomatizing Cyclization of Aromatic Amides

A landmark achievement in the synthesis of this family of compounds was the first enantioselective total synthesis of (–)-Isodomoic Acid C, accomplished by Clayden and co-workers. nih.govclaydenchemistry.net This route features a dearomatizing anionic cyclization of an aromatic amide as the key strategic step. nih.gov The synthesis commences with an N-benzyl benzamide substrate, which undergoes asymmetric deprotonation using a chiral lithium amide base. nih.govrsc.org

This crucial step is followed by an intramolecular dearomatizing cyclization, where the resulting carbanion attacks the aromatic ring. nih.gov Subsequent acidic hydrolysis of the intermediate yields a bicyclic enone. This product contains the pyrrolidinone ring with the correct relative and absolute stereochemistry required for (–)-Isodomoic Acid C. researchgate.net The reaction established the key stereocenters with high enantiomeric excess. nih.gov From this bicyclic enone, a further 15 synthetic steps, including the introduction of the side chain via conjugate cuprate (B13416276) addition and oxidation of the phenyl ring, were required to complete the synthesis of the final target molecule. researchgate.net

Table 2: Asymmetric Dearomatizing Cyclization in the Synthesis of (–)-Isodomoic Acid C

| Substrate | Base | Product | Enantiomeric Excess (ee) | Reference |

|---|

Synthesis of this compound Analogues and Derivatives

The ability to chemically synthesize isodomoic acids opens the door to creating a wide range of analogues and derivatives. This is crucial for probing the structure-activity relationship (SAR) and understanding the specific molecular features responsible for their potent neuroactivity. rsc.org Synthetic chemists can systematically modify the side chain, the pyrrolidine ring substituents, or the stereochemistry to explore how these changes impact biological function. claydenchemistry.netrsc.org

Exploration for Modified Biological Activities

A primary motivation for synthesizing analogues is the search for compounds with modified or novel biological activities. These analogues serve as valuable tools for studying the function of glutamate (B1630785) receptors, which are implicated in neurological conditions. claydenchemistry.netrsc.org

For instance, a bioconversion system utilizing the cyclase enzyme DabC has been employed to prepare analogues of Isodomoic Acid A (IA). rsc.org In this chemoenzymatic approach, chemically synthesized linear precursors were cyclized by the enzyme to produce IA analogues with different substituents at the C7' terminus of the side chain. The natural analogues 7'-methyl-IA and 7'-hydroxy-IA, along with a new unnatural analogue, 7'-amide-IA, were successfully prepared. rsc.org

Subsequent toxicological studies in mice via intracerebroventricular injection revealed significant differences in their biological effects. While the mice injected with the 7'-methyl and 7'-hydroxy analogues showed no adverse symptoms at the tested dose, the 7'-amide analogue induced typical neurotoxic symptoms similar to those caused by Domoic Acid and Isodomoic Acid A. rsc.org These findings suggest that the 7'-carbonyl group on the side chain is a critical feature for toxicity. This type of study, directly linking synthetic modification to biological outcome, is essential for developing novel pharmacological probes. rsc.org

Table 3: Biological Activity of Synthesized Isodomoic Acid A Analogues

| Compound | Modification | Observed Toxicity in Mice (at 3 nmol) | Reference |

|---|---|---|---|

| 7'-methyl-IA (5) | C7' carboxyl replaced with methyl | No adverse symptoms | rsc.org |

| 7'-hydroxy-IA (6) | C7' carboxyl replaced with hydroxymethyl | No adverse symptoms | rsc.org |

Diastereoselective and Chemoselective Syntheses

The synthesis of isodomoic acids and their analogues presents significant challenges in controlling stereochemistry. The core structure contains multiple contiguous stereocenters, demanding highly diastereoselective and chemoselective reactions. rsc.org

The dearomatizing cyclization strategy for (–)-Isodomoic Acid C is a prime example of a diastereoselective synthesis. nih.gov The use of a chiral lithium amide base effectively controls the stereochemical outcome of the cyclization, generating the bicyclic product with a high degree of enantioselectivity. nih.govresearchgate.net This asymmetric induction early in the synthetic sequence is crucial for an efficient route to the enantiomerically pure natural product.

Chemoselectivity is also a key consideration. For example, in a synthesis of fluorinated analogues of statine, an organocatalytic electrophilic fluorination of a chiral β-oxygenated aldehyde was used. This step served as a rigorous test of both diastereoselectivity and chemoselectivity, successfully functionalizing the target position without affecting other reactive sites in the molecule. researchgate.net Such precise control is fundamental to the successful synthesis of complex and highly functionalized molecules like the isodomoic acids.

Mechanism of Action at Molecular and Cellular Levels

Interaction with Glutamate (B1630785) Receptors

Isodomoic acid C, like its parent compound domoic acid, is an analogue of the excitatory neurotransmitter glutamate. wikipedia.orgresearchgate.net This structural similarity allows it to bind to and activate specific subtypes of ionotropic glutamate receptors, which are ligand-gated ion channels crucial for fast excitatory synaptic transmission. nih.govissc.org

In addition to kainate receptors, this compound also interacts with AMPA receptors. nih.govresearchgate.net Research suggests that the neuroexcitatory effects of this compound may be partly mediated through the activation of AMPA receptors. nih.gov The functional potencies of this compound have been correlated with its affinities for AMPA receptors. researchgate.net The activation of AMPA receptors by this compound contributes to the influx of ions and subsequent neuronal hyperexcitation. wikipedia.org

Specific research has focused on the interaction of this compound with the GluR6 (now known as GluK2) subtype of kainate receptors. researchgate.netacs.org These studies have consistently demonstrated a significantly lower binding affinity of this compound for GluR6 receptors when compared to domoic acid. researchgate.netacs.orgnih.gov One study reported that the affinity of this compound for GluR6 glutamate receptors was 240-fold lower than that of domoic acid, suggesting a lower neurotoxic potential. researchgate.netacs.org This reduced affinity for the GluR6 subtype is a critical factor in the comparatively lower potency of this compound. nih.govnih.gov

The binding affinity of this compound to glutamate receptors, particularly kainate receptors, is markedly lower than that of domoic acid. nih.govresearchgate.net Radioligand binding studies have consistently shown this reduced affinity. For instance, competitive binding assays with homomeric GluR6 kainate receptors revealed that this compound has a significantly lower affinity compared to domoic acid. nih.gov This difference in receptor affinity is a primary determinant of the lower in vivo and in vitro potency of this compound. nih.govnih.gov The structural differences between the two isomers, particularly in the side chain, are thought to be responsible for this disparity in receptor binding. researchgate.netacs.org

Table 1: Comparative Kainate Receptor Binding Affinities

| Compound | Receptor Subtype | Ki (nM) | Fold Difference from Domoic Acid |

|---|---|---|---|

| Domoic Acid | Kainate Receptor | 2.4 nih.gov | - |

| This compound | Kainate Receptor | 170 nih.gov | 70.8-fold lower |

| Domoic Acid | GluR6 | 3.35 nih.gov | - |

Note: Ki (inhibitory constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Excitotoxic Pathways

The interaction of this compound with glutamate receptors initiates excitotoxic pathways, which are the primary mechanisms underlying its neurotoxicity.

Increased Intracellular Calcium Levels ([Ca²⁺])

A primary consequence of this compound's interaction with neurons is the pathological increase in intracellular calcium concentrations ([Ca²⁺]i). nih.govumich.edu As an analogue of glutamate, it binds to and activates ionotropic glutamate receptors, particularly kainate receptors. nih.govissc.org This binding leads to the opening of associated ion channels. umich.eduunesco.org Unlike the physiological neurotransmitter glutamate, which causes a transient opening, the activation by these toxins can be persistent, preventing the channel from desensitizing rapidly. nih.govissc.org

This prolonged activation results in a sustained influx of cations, including sodium (Na⁺) and, crucially, calcium (Ca²⁺), into the neuron. umich.edu The initial depolarization caused by Na⁺ influx further triggers the opening of voltage-dependent calcium channels, leading to an additional and substantial entry of Ca²⁺ into the cell. nih.govscispace.com The excitotoxicity is amplified through a synergistic effect with endogenous glutamate, which activates other glutamate receptor subtypes like NMDA receptors, contributing further to the calcium overload. nih.gov This excessive accumulation of intracellular calcium is a central trigger for subsequent neurotoxic cascades. umich.eduissc.org

| Step | Description | Key Ion Channels/Receptors Involved | Reference |

|---|---|---|---|

| 1. Receptor Binding | This compound binds to ionotropic glutamate receptors. | Kainate Receptors, AMPA Receptors | nih.govissc.org |

| 2. Channel Opening & Ion Influx | Receptor activation opens associated ion channels, causing an initial influx of Na⁺ and Ca²⁺. | Ligand-gated ion channels | umich.eduunesco.org |

| 3. Depolarization | The influx of positive ions depolarizes the neuronal membrane. | - | nih.gov |

| 4. Voltage-Gated Channel Activation | Depolarization activates voltage-dependent Ca²⁺ channels, causing a larger influx of Ca²⁺. | Voltage-dependent Ca²⁺ channels | nih.govscispace.com |

| 5. Calcium Overload | The sustained and excessive influx leads to pathologically high intracellular Ca²⁺ levels. | - | umich.eduissc.org |

Release of Endogenous Glutamate

The excitotoxic process initiated by this compound is exacerbated by a positive feedback loop involving the release of the brain's own primary excitatory neurotransmitter, glutamate. nih.gov The initial depolarization of the presynaptic neuron caused by this compound's action on kainate receptors triggers the mobilization of vesicles containing endogenous glutamate. issc.org These vesicles fuse with the presynaptic membrane and release their glutamate content into the synaptic cleft via exocytosis. nih.govissc.org

This newly released glutamate then acts on postsynaptic glutamate receptors, including both NMDA and AMPA receptors, further exciting the neuron and contributing to the massive calcium influx. nih.govfrontiersin.org This sustained activation of glutamate receptors creates a self-amplifying cycle of excitotoxicity that is a hallmark of poisoning by domoic acid and its analogues. nih.gov

Oxidative Stress and Mitochondrial Dysfunction

The excessive intracellular calcium ([Ca²⁺]i) resulting from this compound exposure is highly toxic and triggers severe cellular stress, most notably oxidative stress and mitochondrial dysfunction. nih.govnih.gov Mitochondria, which are crucial for cellular energy production, attempt to buffer the excess cytosolic calcium by sequestering it. wikipedia.org However, this uptake can lead to mitochondrial calcium overload, which has several damaging consequences. mdpi.com

Mitochondrial calcium overload can:

Impair Oxidative Phosphorylation: This disrupts the electron transport chain, leading to decreased ATP production and a cellular energy crisis. nih.govnih.gov

Increase Production of Reactive Oxygen Species (ROS): The disruption of the electron transport chain causes electrons to leak and react with oxygen, generating superoxide (B77818) anions and other ROS. nih.govnih.gov This creates a state of oxidative stress, where the production of ROS overwhelms the cell's antioxidant defenses. nih.gov

Induce Mitochondrial Permeability Transition: High calcium can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. This dissipates the mitochondrial membrane potential, further crippling ATP synthesis and leading to the release of pro-apoptotic factors into the cytoplasm. nih.gov

The resulting oxidative stress causes widespread damage to cellular components, including lipids, proteins, and nucleic acids, while mitochondrial dysfunction starves the neuron of energy, pushing it towards cell death. mdpi.com

Activation of Caspase-Dependent Apoptotic Pathways

Cell death induced by domoic acid analogues can occur through both necrosis (at high concentrations) and apoptosis (programmed cell death). umich.educore.ac.uk The activation of caspase-dependent apoptotic pathways is a key mechanism in this process, often triggered by mitochondrial dysfunction. plos.org

The sequence of events is typically initiated by the release of mitochondrial proteins into the cytoplasm. nih.govarigobio.com One of the most critical of these is cytochrome c. plos.orgnih.gov Once in the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of ATP, assembles into a complex called the apoptosome. nih.gov The apoptosome then recruits and activates an initiator caspase, caspase-9. plos.orgnih.gov

Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. nih.gov These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of programmed cell death, including DNA fragmentation and the dismantling of the cell. plos.orgnih.gov

Cellular Responses and Signaling Cascades

The excitotoxic insult from this compound triggers a host of cellular responses and disrupts critical signaling cascades, primarily stemming from the dysregulation of intracellular calcium. issc.org

Disruption of Calcium-Dependent Cascades

Calcium is a ubiquitous second messenger that precisely regulates numerous cellular functions. wikipedia.org The massive and uncontrolled influx of Ca²⁺ caused by this compound hijacks and disrupts these finely tuned, calcium-dependent signaling pathways. nih.govissc.org This disruption leads to the aberrant activation of several enzyme families that contribute directly to neuronal damage and death. nih.gov

These enzymes include:

Proteases: Calcium-activated proteases, such as calpains, degrade cytoskeletal and other proteins, compromising the structural integrity of the neuron.

Phospholipases: Activation of phospholipases, like phospholipase A₂, leads to the breakdown of membrane phospholipids. This not only damages cellular membranes but also produces arachidonic acid, whose metabolism can generate further free radicals, amplifying oxidative stress. nih.gov

Protein Kinases and Phosphatases: The balance of protein phosphorylation, critical for normal cell signaling, is disrupted. For example, protein kinase C is activated, while calcium-dependent phosphatases like calcineurin are also stimulated, leading to a chaotic and damaging signaling state. nih.govmdpi.com

Nitric Oxide Synthase (NOS): Excess Ca²⁺ stimulates NOS, leading to increased production of nitric oxide (NO). nih.gov While NO has physiological roles, in the presence of superoxide radicals (also generated during excitotoxicity), it can form the highly damaging peroxynitrite, which contributes to nitrative stress.

Impact on Ion Channels

The primary impact of this compound on ion channels is its agonist action at ionotropic glutamate receptors, which are themselves ligand-gated ion channels. researchgate.netunesco.org While its affinity is lower than that of domoic acid, the interaction is significant enough to initiate excitotoxicity. researchgate.net this compound binds to kainate and AMPA receptors, locking them in an open or slowly desensitizing state. nih.govissc.org This transforms the channel from a mediator of fast, transient synaptic signals into a conduit for a sustained, toxic influx of Na⁺ and Ca²⁺. umich.eduunesco.org

Furthermore, the initial ion influx through these glutamate-gated channels leads to a secondary, but crucial, impact on voltage-gated ion channels. The significant membrane depolarization caused by Na⁺ entry through glutamate receptors is the stimulus that activates voltage-gated calcium channels, which are responsible for a major part of the subsequent pathological calcium influx. nih.govscispace.com Therefore, this compound's impact is a two-stage assault on ion channel homeostasis: a direct, prolonged opening of glutamate-gated channels followed by the widespread activation of voltage-gated channels. nih.gov

| Cellular Event | Description | Key Molecular Players | Reference |

|---|---|---|---|

| Excitotoxicity | Overstimulation of neurons due to prolonged glutamate receptor activation. | Kainate Receptors, NMDA Receptors, Glutamate | nih.govwikipedia.org |

| Calcium Overload | Pathological increase in intracellular Ca²⁺ concentration. | Voltage-gated Ca²⁺ channels, Glutamate receptors | nih.govumich.edu |

| Oxidative Stress | Imbalance from excessive Reactive Oxygen Species (ROS) production. | Mitochondria, Superoxide, Peroxynitrite | nih.govnih.gov |

| Mitochondrial Dysfunction | Impaired energy production and release of pro-apoptotic factors. | Electron Transport Chain, mPTP, Cytochrome c | nih.govnih.gov |

| Apoptosis | Programmed cell death initiated by cellular damage. | Cytochrome c, Apaf-1, Caspase-9, Caspase-3 | plos.orgnih.gov |

Structure Activity Relationship Sar Studies

Influence of Side-Chain Configuration and Stereochemistry

The configuration of the side-chain is a critical determinant of the neurotoxic activity of domoic acid isomers. Isodomoic acid C possesses a non-conjugated diene system, a terminal alkene, and an (E) double bond in its side chain. researchgate.net This arrangement is a significant deviation from the (Z,E)-conjugated diene system found in the highly potent domoic acid. researchgate.netscispace.com

The lack of a conjugated diene system and the specific geometry of the double bonds in this compound are associated with a substantial decrease in its affinity for glutamate (B1630785) receptors. researchgate.net Specifically, the absence of the (Z)-configuration at the C1' position, which is present in the more toxic isomers, is a key factor in its reduced activity. acs.orgresearchgate.net Studies on various domoic acid analogs have consistently shown that a Z-alkene geometry at the C1' position leads to higher receptor affinity. acs.org The isomerization from a Z to an E configuration at this position can result in a drastic loss of potency. acs.org

Furthermore, the flexibility of the side chain also plays a role. While a more rigid, conjugated system as seen in domoic acid appears optimal for receptor binding, the more flexible side chain of this compound contributes to its lower activity. acs.org

Role of Pyrrolidine (B122466) Core Structure

The pyrrolidine core, specifically a (2S,3S,4S)-substituted proline structure, is a common feature among all domoic acid isomers and is essential for their biological activity. vulcanchem.com This core structure acts as a constrained analog of L-glutamate, allowing it to bind to glutamate receptors. scispace.comresearchgate.net The three carboxylic acid groups and the secondary amine of the pyrrolidine ring are crucial for the molecule's interaction with the binding site of the receptor. scispace.com

The trans-2,3-disubstituted configuration of the pyrrolidine ring is a key structural feature. vulcanchem.com The stereochemistry at the C2, C3, and C4 positions of the pyrrolidine ring is critical for proper orientation within the receptor's binding pocket. researchgate.netmdpi.com Any alteration in the stereochemistry of this core structure can lead to a significant loss of activity. The pyrrolidine ring serves as a scaffold, positioning the acidic side chains in a specific spatial arrangement that mimics glutamate, thereby enabling the molecule to act as an agonist at these receptors. scispace.commdpi.com

Correlation of Structural Modifications with Receptor Affinity and Biological Activity

Structure-activity relationship studies have demonstrated a clear correlation between specific structural features of this compound and its reduced biological activity compared to domoic acid. The most significant factor is the geometry and conjugation of the side-chain.

This compound's non-conjugated diene system and the (E)-geometry of its double bond result in a dramatically lower affinity for glutamate receptors. researchgate.net Specifically, its affinity for GluR6 glutamate receptors is reported to be 240-fold lower than that of domoic acid. researchgate.netacs.org This reduced affinity directly translates to lower in vivo potency. nih.gov For instance, this compound is about 20-fold less potent than domoic acid in inducing neuronal hyperexcitability in rat hippocampus slices. nih.gov

The following table summarizes the key structural differences and their impact on receptor affinity and biological activity:

| Feature | Domoic Acid | This compound | Impact on Activity |

| Side-Chain Diene | Conjugated (Z,E) | Non-conjugated, terminal alkene | Conjugation is critical for high affinity. researchgate.netacs.org |

| C1' Alkene Geometry | Z-configuration | E-configuration | Z-geometry leads to significantly higher potency. acs.orgresearchgate.net |

| Receptor Affinity (GluR6) | High (Ki = 3.35 nM) nih.gov | Low (240-fold lower than DA) researchgate.netacs.org | Lower affinity results in reduced neurotoxicity. nih.gov |

| In Vitro Potency (CA1) | High (EC50 = 237 nM) nih.gov | Low (EC50 = 4.6 µM) nih.gov | Significantly less potent in inducing neuronal excitation. nih.gov |

These findings underscore the stringent structural requirements for potent agonist activity at kainate receptors.

Comparative SAR with Domoic Acid and Other Isomers

When comparing the structure-activity relationships of this compound with domoic acid and other isomers, a clear trend emerges where the geometry and conjugation of the side chain are paramount for high-affinity binding and potent neurotoxicity.

Domoic acid, with its (Z,E)-conjugated diene side chain, exhibits the highest potency among the isomers. researchgate.netresearchgate.net Isomers with an E-configuration at the C1' alkene, such as isodomoic acid B, show a significant drop in activity, in some cases up to a 1000-fold loss in Ki. acs.org this compound, with its non-conjugated system and an E-double bond, has an activity level similar to that of isodomoic acid B, indicating that the lack of conjugation and the E-geometry at C1' both contribute significantly to the loss of potency. acs.org

Isodomoic acid A, which retains the Z-configuration at C1' but has a different side chain structure, shows a much higher affinity than this compound, although still lower than domoic acid. nih.gov This highlights the primary importance of the C1' Z-alkene. acs.orgresearchgate.net Isodomoic acid E, with an (E,E) configuration, is 722 times less potent than domoic acid, further confirming the detrimental effect of the E-geometry. acs.org

The following table provides a comparative overview of the receptor affinity for various domoic acid isomers:

| Compound | Side-Chain Configuration | Receptor Affinity (Ki at GluR6) | Relative Potency |

| Domoic Acid (DA) | (Z,E)-conjugated | 3.35 nM nih.gov | High |

| Isodomoic Acid A (Iso-A) | (Z,E)-conjugated | 130 nM nih.gov | Moderate |

| Isodomoic Acid B (Iso-B) | (E,E)-non-conjugated | ~1000-fold lower than DA acs.org | Low |

| This compound (Iso-C) | Non-conjugated, terminal (E) | 240-fold lower than DA researchgate.netacs.org | Low |

| Isodomoic Acid E (Iso-E) | (E,E)-conjugated | 722-fold lower than DA acs.org | Low |

Preclinical Research and in Vitro / Animal Models

In Vitro Studies on Neuronal Cultures

Investigation of Cellular Neurotoxicity Mechanisms

In vitro studies using neuronal cultures have been instrumental in elucidating the cellular and molecular mechanisms underlying the neurotoxicity of domoic acid and its isomers. Domoic acid is known to be a potent neurotoxin that acts as a glutamate (B1630785) agonist, leading to excitotoxicity in the central nervous system. issc.orgcore.ac.uk Its neurotoxic effects are primarily mediated through the activation of specific glutamate receptors. nih.gov

The toxic effects of domoic acid are linked to its function as an agonist of cerebral kainate receptors. researchgate.net By activating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) and kainate receptors, domoic acid causes an influx of calcium ions (Ca²⁺), which in turn triggers the release of the excitatory amino acid glutamate. issc.orgnih.gov This excess glutamate then activates N-methyl-D-aspartate (NMDA) receptors, leading to further glutamate release and a rapid accumulation of intracellular Ca²⁺. core.ac.uknih.gov This cascade of events disrupts cellular functions, causes cell swelling, and ultimately results in neuronal death. issc.org Studies on primary cultures of rodent cerebellar granule cells, which express both NMDA and kainate receptors, have corroborated these in vivo findings, showing that domoic acid induces glutamate release, increases intracellular calcium, and causes cell death. core.ac.uk

In comparison, isomers of domoic acid, such as isodomoic acid C, have demonstrated significantly lower affinity for these receptors. researchgate.net The affinity of this compound for GluR6 glutamate receptors was found to be 240-fold lower than that of domoic acid. researchgate.net This reduced affinity is consistent with observations of lower toxicity in animal models and suggests that this compound poses a lesser neurotoxic risk. researchgate.net The neuroexcitatory effects of this compound are thought to likely involve the activation of AMPA receptors alone, rather than a combined action on both AMPA and kainate receptors like domoic acid. nih.gov

Analysis of Synaptic Transmission

Patch-clamp electrophysiology is the primary technique for studying the effects of neurotoxins on synaptic transmission at the cellular level. frontiersin.orguni-muenchen.deresearchgate.net This method allows for the direct measurement of ion channel activity and the analysis of how compounds like this compound modulate neuronal excitability. frontiersin.orguni-muenchen.deresearchgate.net

Studies on rat hippocampal slices have been used to assess the neurotoxic potency of domoic acid and its isomers, including this compound. nih.gov In these experiments, synaptically evoked population spikes in the CA1 region of the hippocampus are recorded before and after the application of the compounds. nih.gov While domoic acid is a potent neurotoxin, this compound has been shown to be significantly less potent. nih.gov

Specifically, this compound was found to be 20-fold less potent than domoic acid in suppressing population spikes. nih.gov Competitive binding studies have further revealed that this compound has a 240-fold lower affinity for GluR6 kainate receptors compared to domoic acid. nih.gov This suggests that the neuroexcitatory effects of this compound in the CA1 region are likely mediated primarily through the activation of AMPA receptors, in contrast to domoic acid which affects both AMPA and kainate receptors. nih.gov These findings align with the lower in vivo toxicity observed for this compound. researchgate.net

Animal Model Research

Rodent Models (e.g., Mice)

Studies in mice have been conducted to compare the acute intraperitoneal toxicity of this compound with that of domoic acid. researchgate.netnih.gov These studies have consistently shown that this compound is less toxic than its parent compound, domoic acid. researchgate.netnih.gov The lower toxicity of this compound is in agreement with its reduced affinity for kainate receptors. researchgate.net

While specific LD50 values for this compound are not detailed in the provided search results, the comparative data clearly indicates a lower acute toxicity profile. For domoic acid, the intraperitoneal LD50 in mice is reported as 3.6 mg/kg. emory.eduwikipedia.org In contrast, even at a dose of 20 mg/kg, isodomoic acid induced minimal behavioral changes in mice, highlighting its significantly lower potency. who.int This suggests that isomers like this compound pose a relatively lower risk to animal health compared to domoic acid itself. researchgate.netnih.gov

Research on rodent models has demonstrated that intraperitoneal administration of domoic acid induces a characteristic set of behavioral changes, including scratching, tremors, and seizures. nih.gov A distinctive hindlimb scratching behavior is considered a primary indicator of acute domoic acid toxicity. noaa.gov

Interactive Data Table: Comparative Potency of Domoic Acid and this compound

| Compound | Relative Potency (Population Spike Suppression) | Receptor Affinity (GluR6) |

| Domoic Acid | 1x | 1x |

| This compound | 20x less potent | 240x lower affinity |

Histopathological Changes in Brain Regions (e.g., Hippocampus)

This compound, a structural isomer of the potent neurotoxin domoic acid, has been investigated for its potential to induce histopathological changes in the brain. acs.orgunesco.org Research, primarily focused on the broader class of domoic acids, indicates that these compounds target specific brain regions, with the hippocampus being particularly vulnerable. nih.govcore.ac.uk Domoic acid and its analogues are known to cause excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death. nih.govwikipedia.org

Studies on domoic acid reveal a consistent pattern of neuronal loss and damage in the hippocampus, particularly in the CA1, CA3, and CA4 regions, while the CA2 region often shows less damage. nih.govcore.ac.uk This selective vulnerability is attributed to the high concentration of kainate and AMPA receptors in these areas, which are the primary targets of domoic acid. wikipedia.orgresearchgate.net The binding of these toxins to the receptors leads to an uncontrolled influx of calcium, initiating a cascade of events that result in cell death. nih.govnih.gov

In animal models, particularly rodents, exposure to domoic acid results in significant histopathological changes in the hippocampus, including neuronal necrosis, astrocytosis (an increase in the number of astrocytes), and oligodendrogliosis (an increase in oligodendrocytes). nih.gov These changes are hallmarks of the brain's response to injury. While direct studies on the histopathological effects of purified this compound are less common, its structural similarity to domoic acid suggests a comparable, albeit potentially less potent, mechanism of action. iiste.orgiiste.org Research comparing various isodomoic acids has shown that their toxicity and receptor affinity can be significantly lower than that of domoic acid. researchgate.netacs.org For instance, this compound has been found to have a much lower affinity for glutamate receptors compared to domoic acid, suggesting it would likely induce less severe histopathological changes at equivalent concentrations. researchgate.net

Zebrafish Models

Zebrafish (Danio rerio) have emerged as a valuable in vivo model for studying the neurotoxicity of domoic acid and its isomers due to their rapid development, genetic tractability, and the transparency of their embryos, which allows for real-time imaging of neural development. nih.govnih.gov Research using zebrafish has provided insights into the developmental neurotoxicity of domoic acid, revealing that exposure during early life stages can lead to behavioral abnormalities and neurodevelopmental defects. nih.govnih.gov

Studies have shown that zebrafish exposed to domoic acid exhibit seizure-like behaviors, altered startle responses, and changes in gene expression related to neuronal function. nih.govnih.gov For example, exposure to domoic acid during a specific developmental window (2 days post-fertilization) resulted in deficits in startle behavior and disrupted myelination in the spinal cord. nih.gov Furthermore, gene expression studies in zebrafish have identified the downregulation of genes involved in crucial cellular processes like immune function, RNA processing, and signal transduction following domoic acid exposure. nih.govissc.org

While much of the research has focused on domoic acid itself, the zebrafish model is well-suited for comparative studies of its isomers, including this compound. dntb.gov.ua Given the observed differences in potency among domoic acid isomers in other models, zebrafish could be instrumental in elucidating the specific neurotoxic potential of this compound and identifying the molecular pathways it affects during vertebrate development. researchgate.netmdpi.com The ability to perform high-throughput screening with zebrafish makes it an ideal platform for assessing the relative risks of different domoic acid isomers found in the environment.

Marine Mammal and Bird Models

Marine mammals and birds serve as important natural models for understanding the ecological and health impacts of domoic acid and its isomers, including this compound. researchgate.net These animals are often the first to be affected by harmful algal blooms that produce these toxins, and their exposure route through the consumption of contaminated seafood mirrors that of potential human exposure. noaa.govmdpi.com

In California sea lions, domoic acid poisoning is a significant cause of mortality and morbidity, leading to a well-documented neurological syndrome characterized by seizures, lethargy, and disorientation. iiste.orgnoaa.gov Post-mortem examinations of affected sea lions consistently reveal severe damage to the hippocampus, including neuronal necrosis and atrophy, which aligns with findings in experimental animal models. iiste.orgnoaa.gov These naturally occurring poisoning events have provided invaluable data on the long-term consequences of domoic acid exposure, including the development of chronic epilepsy. noaa.gov

Seabirds, such as pelicans and cormorants, are also highly susceptible to domoic acid poisoning. mdpi.comfao.org Mass mortality events in these species have been linked to the consumption of contaminated anchovies and other small fish. mdpi.comfao.org The symptoms observed in affected birds include weakness, seizures, and ultimately death. mdpi.com

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of Isodomoic Acid C and other domoic acid isomers. The separation is typically achieved on a reversed-phase column, with the different techniques primarily varying in their mode of detection.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amnesic shellfish poisoning (ASP) toxins. It offers robust and reliable separation of the various isomers.

HPLC coupled with a UV or Diode-Array Detector (DAD) is a standard method for the analysis of domoic acid and its isomers. This compound, like domoic acid, possesses a chromophore that absorbs ultraviolet light, with a maximum absorbance typically around 242 nm. The DAD provides the advantage of acquiring a full UV spectrum of the eluting peak, which can be used for identity confirmation by comparing it to the spectrum of a known standard.

While specific validated methods solely for this compound are not extensively detailed in the literature, methods developed for domoic acid are often capable of separating its isomers. researchgate.netresearchgate.net The retention time for this compound would be distinct from domoic acid and other isomers under specific chromatographic conditions. For instance, in a multi-residue method, this compound was reported to have a retention time of 7.7 minutes. researchgate.net The separation of these isomers is highly dependent on the mobile phase composition, particularly the pH, and the type of stationary phase used. researchgate.net

Table 1: General HPLC-UV/DAD Parameters for Domoic Acid Isomer Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Acetonitrile (B52724)/water with acid modifier (e.g., trifluoroacetic acid) | researchgate.net |

| Detection Wavelength | ~242 nm | researchgate.net |

| Identification | Retention time and UV spectrum matching with standard | researchgate.net |

For enhanced sensitivity and selectivity, HPLC with fluorescence detection (FLD) can be employed. Since this compound is not naturally fluorescent, a post-column derivatization step is required. This involves reacting the analyte after it has been separated on the HPLC column with a fluorescent reagent. This technique is well-established for amino acids and has been applied to domoic acid. vu.edu.au However, specific applications and detailed protocols for the analysis of this compound using post-column derivatization with fluorescence detection are not widely reported in scientific literature. The principle would involve the reaction of the amino acid moiety of this compound with a derivatizing agent to produce a fluorescent product, which is then detected by the FLD.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the preferred method for the confirmatory analysis and sensitive quantification of this compound and other marine biotoxins. nih.gov Its high selectivity and sensitivity allow for detection at very low concentrations, even in complex matrices like shellfish tissue.

Tandem mass spectrometry (MS/MS) provides a high degree of confidence in the identification and quantification of the target analyte. In a typical LC-MS/MS method, the parent ion of this compound ([M+H]⁺ with m/z 312.15) is selected in the first quadrupole, fragmented, and then specific product ions are monitored in the third quadrupole. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, thereby increasing sensitivity.

A validated multi-residue method has been published that includes specific parameters for the determination of this compound. researchgate.net This method allows for the simultaneous analysis of several algal toxins.

Table 2: Published LC-MS/MS Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Ionization Mode | Electrospray Positive (ES+) | researchgate.net |

| Parent Ion (m/z) | 312.15 | researchgate.net |

| Product Ions (m/z) | 266.15, 161.1 | researchgate.net |

| Retention Time (min) | 7.7 | researchgate.net |

| Cone Voltage (V) | 90 | researchgate.net |

| Collision Energy (eV) | 16 | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool, but its application to non-volatile compounds like this compound requires a derivatization step. This process converts the polar, non-volatile amino acid into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.net Typically, this involves silylation or acylation of the active hydrogens in the molecule.

While GC-MS has been reported for the analysis of domoic acid, it often requires extensive sample cleanup to remove interferences that can affect the derivatization reaction. researchgate.net There is a lack of specific, published methods detailing the derivatization and subsequent GC-MS analysis of this compound. The development of such a method would require optimization of the derivatization reaction and the GC-MS parameters to ensure complete derivatization and sensitive detection of the specific this compound derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Sample Preparation and Extraction Methods

Effective sample preparation is critical to remove interfering substances and concentrate the target analytes prior to instrumental analysis. The chosen extraction and clean-up methods significantly impact the accuracy and sensitivity of the quantification.

Solid Phase Extraction (SPE) is a widely used technique for the purification of this compound from sample extracts. The choice of SPE sorbent is crucial for achieving high recovery and clean extracts.

Two primary types of SPE cartridges are utilized:

Reversed-Phase (C18): Initially, C18 SPE cartridges were employed to clean up aqueous extracts. This step was beneficial for removing non-polar interferences and extending the lifespan of high-performance liquid chromatography (HPLC) columns.

Strong Anion Exchange (SAX): The most effective and commonly cited clean-up method involves the use of strong anion exchange (SAX) cartridges. awi.deifremer.fr This technique offers unique selectivity for strongly acidic compounds like the domoic acids. researchgate.net An aqueous methanol (B129727) extract is typically passed through the SAX cartridge, which retains the acidic toxins while allowing neutral and basic compounds to be washed away. awi.de The retained analytes, including this compound, are then eluted. This procedure results in significantly cleaner chromatograms, free from many interferences that could affect quantification. awi.deifremer.fr

A modified SAX-SPE method was developed for particularly complex matrices, such as crab viscera. This modification replaced the standard acetonitrile wash and ammonium (B1175870) citrate (B86180) buffer eluting solution with sodium chloride solutions (0.1 M for the wash and 0.5 M for elution) in 10% acetonitrile, permitting analysis of challenging samples. rivm.nl

The extraction of this compound from shellfish tissue or phytoplankton is most commonly achieved using a mixture of methanol and water. iaea.org While boiling water was an early method, aqueous methanol extraction is now generally preferred. awi.de

A typical procedure involves homogenizing the sample tissue with a 1:1 water-methanol solvent mixture. awi.de This approach has been shown to yield high and reproducible recoveries. awi.de An extraction procedure using 50% aqueous methanol with a single-step dispersive extraction was reported to achieve a recovery of 93%. One of the key advantages of using aqueous methanol is its compatibility with the highly effective strong anion exchange (SAX) solid-phase extraction clean-up step. rivm.nl The resulting crude methanolic extract is noted to be cleaner than aqueous extracts alone. researchgate.net

Method Validation Parameters

Method validation is essential to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. For this compound, validation parameters are often determined as part of methods validated for domoic acid and its isomers.

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

Specific LOD and LOQ values for this compound are not always reported separately; they are often included within the validation for domoic acid (DA). However, methods capable of detecting this compound report a range of sensitivities depending on the instrumentation and sample matrix. For instance, a multiresidue LC-MS/MS method validated for domoic acid and its isomers, including this compound, achieved a limit of detection below 0.02 mg/kg. researchgate.net Another method reported an LOD of 0.2 µg/g and an LOQ of 0.5 µg/g for DA, which is applicable to its isomers. researchgate.net Methods utilizing an SAX clean-up step report a lower limit of detection in the range of 20-30 ng/g. rivm.nl

| Analytical Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| LC-MS/MS (Multiresidue) | Shellfish | <0.02 mg/kg | Not Specified | researchgate.net |

| LC-MS | Shellfish | 0.2 µg/g | 0.5 µg/g | researchgate.net |

| HPLC with SAX Clean-up | Shellfish | 20-30 ng/g | Not Specified | rivm.nl |

| HPLC (crude extract) | Shellfish | Not Specified | ~1 µg/g | rivm.nl |

| UPLC-PDA | Phytoplankton Cells | 0.0005 pg/cell | 0.0025 pg/cell | mdpi.com |

Recovery studies are performed to assess the efficiency of the extraction and clean-up process, while reproducibility measures the consistency of the results over time and between different laboratories.

Methods utilizing aqueous methanol extraction combined with SAX-SPE clean-up are noted for having high recoveries, often exceeding 90%. researchgate.netrivm.nl For multiresidue methods that include this compound, recoveries have been reported in the range of 71% to 99%. researchgate.net Reproducibility is often expressed as the relative standard deviation (RSD), with values between 10% and 24% for single-laboratory reproducibility being reported for methods analyzing domoic acid and its isomers. researchgate.net A study focusing on domoic acid isomers reported a mean recovery of 88.9% with a standard deviation of 5.5% over 37 analyses, indicating good reproducibility. researchgate.net

| Analytical Method | Recovery (%) | Reproducibility (RSD) | Reference |

|---|---|---|---|

| Aqueous Methanol with SAX-SPE | >90% | Not Specified | researchgate.net |

| LC-MS | 81 - 95% | Not Specified | researchgate.net |

| LC-MS/MS (Multiresidue) | 71 - 99% | 10 - 24% | researchgate.net |

| LC-MS (QC Sample) | 88.9% (±5.5% SD) | Not Specified (Uncertainty of 12% at 0.25-5 mg/kg) | researchgate.net |

Ecological and Environmental Dynamics

Role in Harmful Algal Blooms (HABs)

Isodomoic acid C is a naturally occurring neurotoxin that contributes to the toxic profile of certain harmful algal blooms (HABs). acs.org These blooms are characterized by the rapid proliferation of microscopic algae, some of which can produce toxins harmful to marine life and humans. tandfonline.com this compound, along with domoic acid, is classified as an amnesic shellfish poisoning (ASP) toxin. acs.orgnih.gov

The primary producers of this compound identified to date are marine diatoms belonging to the genus Pseudo-nitzschia. acs.orgresearchgate.net Diatoms are a major group of phytoplankton and are fundamental to marine primary production. awi.de However, certain species within Pseudo-nitzschia can become toxigenic, leading to HAB events. tandfonline.com Specifically, strains of Pseudo-nitzschia australis and Pseudo-nitzschia subcurvata have been confirmed to produce this compound. acs.orgawi.de During a bloom of these species, both domoic acid and this compound can be released into the surrounding waters and subsequently enter the marine food web. researchgate.netawi.de While often found in lower concentrations than domoic acid, this compound is a recognized component of the toxin profile in these specific HABs. researchgate.net

Bioaccumulation in Marine Food Webs

Once introduced into the marine environment during a HAB event, this compound can accumulate in various marine organisms, a process known as bioaccumulation. sciencelearn.org.nz This occurs when an organism absorbs the toxin at a rate faster than it can be eliminated. sciencelearn.org.nz

The primary route of entry into the food web is through filter-feeding organisms, such as shellfish (e.g., mussels, scallops, and clams), which consume the toxin-producing Pseudo-nitzschia cells. acs.orgpnas.org These bivalves can accumulate significant levels of ASP toxins, including this compound, in their tissues without apparent harm to themselves. acs.orgresearchgate.net

The toxin is then transferred to higher trophic levels when these contaminated shellfish are consumed by predators. awi.desciencelearn.org.nz This process of trophic transfer can lead to the poisoning of a wide range of marine wildlife, including seabirds, and marine mammals such as sea lions, dolphins, and whales. awi.deawi.deresearchgate.net Domoic acid and its isomers have been detected in the gut and feces of numerous marine mammal species, indicating the widespread potential for exposure and impact throughout the marine food web. awi.deresearchgate.net The presence of this compound in contaminated shellfish underscores its role as a component of the suite of toxins that bioaccumulate during certain Pseudo-nitzschia blooms. acs.orgacs.org

Geographical Distribution of this compound Producers

The known producers of this compound have been identified in specific marine regions, primarily in the Southern Hemisphere and, more recently, in the Arctic. The distribution is tied to the presence of particular species of the diatom genus Pseudo-nitzschia.

New Zealand coastal waters are a key location where the production of this compound has been documented. acs.orgnih.gov Research has shown that a local strain of the diatom Pseudo-nitzschia australis is a producer of this specific isomer. acs.orgnih.gov this compound was identified in shellfish from this region that were contaminated with ASP toxins. acs.orgresearchgate.net Its discovery was concurrent with the presence of domoic acid, indicating that P. australis in this area simultaneously produces both toxins during blooms. researchgate.net The highly toxic P. australis is one of the dominant bloom-forming species in New Zealand waters. researchgate.net

The presence of this compound in Antarctic waters represents a significant finding, as toxic phytoplankton in this region are largely unexplored. awi.denih.gov The first evidence of both domoic acid and this compound in the Antarctic was reported in three strains of Pseudo-nitzschia subcurvata, a diatom species endemic to the Southern Ocean. awi.denih.govx-mol.com Out of fifteen monoclonal strains of P. subcurvata established from the Southern Ocean, three were found to contain both domoic acid and this compound. awi.de These toxic strains were all collected from stations close to the Antarctic mainland. awi.de This discovery highlights the potential for ASP toxin production in the Antarctic phytoplankton community and its subsequent entry into the unique Antarctic food web. awi.deawi.de

This compound has also been identified in the Arctic. The cold-water diatom Pseudo-nitzschia seriata, a known producer of domoic acid in Arctic and subarctic regions, has been found to also produce this compound. researchgate.netawi.de Studies on three strains of P. seriata revealed the presence of this compound in surprisingly high amounts, in some cases at levels similar to the domoic acid content. tandfonline.comawi.de P. seriata is a common and potent toxin producer in cold-water areas, with toxic strains found in Greenland, Iceland, and other northern regions. awi.de The discovery of significant this compound production by this species expands the known geographical and species range of this toxin isomer in polar environments. researchgate.net

Table 1: Confirmed Producers and Locations of this compound

| Producer Species | Geographic Location | Key Findings | Citations |

| Pseudo-nitzschia australis | New Zealand | Found in contaminated shellfish; co-occurs with domoic acid. | acs.orgacs.orgnih.govresearchgate.net |

| Pseudo-nitzschia subcurvata | Antarctic Waters | First evidence of this toxin in Antarctic strains; found in 3 of 15 strains. | awi.denih.govx-mol.comawi.de |

| Pseudo-nitzschia seriata | Arctic Regions | Produces this compound in high amounts, sometimes comparable to domoic acid levels. | tandfonline.comresearchgate.netawi.de |

Environmental Drivers of Toxin Occurrence

The production of this compound, like its parent compound domoic acid, is influenced by a variety of environmental factors that affect the growth and physiology of the producing diatoms. awi.deucsd.edu As this compound is co-produced with domoic acid by species like P. seriata and P. australis, the drivers influencing general Pseudo-nitzschia toxicity are relevant. researchgate.netresearchgate.net

One significant environmental driver is salinity . awi.de Research on Arctic strains of Pseudo-nitzschia seriata demonstrated a clear link between salinity and the cellular content of both domoic acid and this compound. awi.deresearchgate.net In one study, three strains of P. seriata were exposed to different salinity levels, and the highest cellular toxin content for both compounds occurred at a lower salinity of 20, compared to the optimal growth salinity of 30. tandfonline.comawi.de This suggests that the freshening of oceans, a predicted consequence of climate change, could potentially lead to higher toxicity in these blooms even if growth rates are not maximal. tandfonline.comawi.de

Temperature is another critical factor. ucsd.edu Ocean warming is considered a significant risk for coastal environments, potentially promoting the growth and toxicity of Pseudo-nitzschia blooms. ucsd.edu The interplay between temperature and other factors like nutrient availability is complex and can influence the frequency, intensity, and geographic extent of toxic blooms. nih.gov

Climate Change Implications